molecular formula C18H17N3O4S2 B2899636 Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-24-3

Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2899636
CAS No.: 946241-24-3
M. Wt: 403.47
InChI Key: RHNAREFVJSPHBJ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a thienylmethyl group, and multiple functional groups such as oxo and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include a quinazoline derivative and a thienylmethyl amine. The synthesis process may involve:

    Condensation Reactions: Combining the quinazoline derivative with the thienylmethyl amine under acidic or basic conditions to form the core structure.

    Oxidation and Reduction Reactions: Introducing the oxo and thioxo groups through controlled oxidation and reduction steps.

    Esterification: Forming the methyl ester group through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and esterification reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxyl derivatives, and substituted quinazoline compounds.

Scientific Research Applications

Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and functional groups.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thienylmethyl group may enhance binding affinity and specificity. The oxo and thioxo groups can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Thienylmethyl Compounds: Compounds with thienylmethyl groups attached to different core structures.

    Oxo and Thioxo Compounds: Compounds with similar oxo and thioxo functional groups.

Uniqueness

Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, thienylmethyl group, and multiple functional groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

946241-24-3

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.47

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26)

InChI Key

RHNAREFVJSPHBJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3

solubility

not available

Origin of Product

United States

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